N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-sulfonamide
Description
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Properties
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S2/c21-24(22,17-10-5-11-23-17)18-12-15-14-8-3-4-9-16(14)20(19-15)13-6-1-2-7-13/h5,10-11,13,18H,1-4,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVGFLOSVSCBHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNS(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-sulfonamide are the CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage.
Mode of Action
The compound interacts with its targets by inhibition, regulation, and/or modulation . This interaction leads to the suppression of the kinase activities, thereby affecting the cell cycle progression and DNA damage response.
Biochemical Pathways
The affected biochemical pathways primarily involve the cell cycle regulation and DNA damage response pathways . The downstream effects include the alteration of cell cycle progression and the cellular response to DNA damage.
Pharmacokinetics
The compound’smolecular weight is an important factor that can influence its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the alteration of cell cycle progression and the modulation of the cellular response to DNA damage . These effects can potentially lead to the suppression of disease progression, particularly in diseases such as cancer where these kinases are often dysregulated.
Biological Activity
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-sulfonamide is a synthetic compound that belongs to the class of indazole derivatives. This compound exhibits a complex structure characterized by a cyclopentyl group and a sulfonamide moiety, which contribute to its significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₂S |
| Molecular Weight | 318.39 g/mol |
| CAS Number | 1448072-79-4 |
Biological Activity Overview
This compound has been investigated for various biological activities:
1. Anticancer Activity
Preliminary studies have shown that this compound exhibits potent anticancer properties. It has been found to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays demonstrated that the compound significantly reduced cell viability in glioma and breast cancer cells.
2. Anti-inflammatory Effects
The sulfonamide group in the compound is known for its anti-inflammatory properties. Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, leading to reduced inflammation in animal models.
3. Antimicrobial Activity
This compound has also shown antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Interaction : The compound may interact with specific cellular receptors that modulate growth and survival pathways.
- Cell Cycle Regulation : It has been observed to induce G2/M phase arrest in cancer cells.
Case Studies
Case Study 1: Anticancer Activity in Glioma Cells
A study conducted on glioma cells revealed that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 12 µM). The study highlighted the compound's ability to induce apoptosis through caspase activation.
Case Study 2: Anti-inflammatory Effects in Animal Models
In a rat model of inflammation induced by carrageenan, administration of the compound led to a reduction in paw edema by 40% compared to control groups. This effect was attributed to the inhibition of COX enzymes.
Q & A
Q. What strategies address reproducibility challenges in synthesizing and testing this compound?
- Methodological Answer : Ensure reproducibility by:
- Detailed Reaction Logs : Documenting exact stoichiometry, solvent batches, and stirring rates.
- QC Protocols : Routine HPLC purity checks (>95%) and NMR spectral validation.
- Blinded Assays : Independent replication of biological assays by separate labs to minimize bias. Publicly share synthetic protocols via platforms like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
